3,4-Methylenedioxyphenethylamine hydrochloride

Catalog No.
S662249
CAS No.
1653-64-1
M.F
C9H12ClNO2
M. Wt
201.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Methylenedioxyphenethylamine hydrochloride

CAS Number

1653-64-1

Product Name

3,4-Methylenedioxyphenethylamine hydrochloride

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C9H11NO2.ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;/h1-2,5H,3-4,6,10H2;1H

InChI Key

NDYXFQODWGEGNU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CCN.Cl

Synonyms

3,4-(Methylenedioxy)phenethylamine Hydrochloride; 2-(3,4-Methylenedioxyphenyl)ethylamine Chlorohydrate; 2-(3,4-Methylenedioxyphenyl)ethylamine Hydrochloride; 3,4-(Methylenedioxy)phenylethylamine Hydrochloride; 3,4-Methylenedioxy-β-phenylethylamine Hy

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCN.Cl

The exact mass of the compound 3,4-Methylenedioxyphenethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28335. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Methylenedioxyphenethylamine hydrochloride, also known as homopiperonylamine HCl, is the salt form of a phenethylamine derivative featuring a core 1,3-benzodioxole moiety. Its primary and most established value in a procurement context is as a critical chemical intermediate for the synthesis of substituted tetrahydroisoquinolines and their derivatives. These scaffolds are central to numerous classes of natural and synthetic alkaloids with a wide range of biological activities, making the selection of the right precursor essential for successful multi-step synthesis campaigns.

Substituting 3,4-Methylenedioxyphenethylamine hydrochloride with its free base form or with a close structural analog like phenethylamine introduces significant process and outcome risks. The free base is an oil, complicating accurate weighing, handling, and storage, whereas the hydrochloride is a stable, crystalline solid. More importantly, replacing the core molecule is not a viable option for its primary application; the methylenedioxy group is a non-negotiable structural element required to generate specific, biologically active isoquinoline alkaloid scaffolds via reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations. Using a simpler analog like phenethylamine would result in the synthesis of a fundamentally different class of compounds, failing the primary objective.

Superior Handling and Weighing Accuracy: Crystalline Solid vs. Liquid Free Base

The hydrochloride salt form of 3,4-Methylenedioxyphenethylamine is a crystalline solid with a melting point of 216-218 °C. This provides a significant handling and processability advantage over the corresponding free base, which is often an oil at room temperature, similar to related phenethylamines. The solid form allows for precise, repeatable weighing and dispensing, crucial for maintaining stoichiometry in sensitive reactions, and offers superior long-term storage stability compared to a liquid amine.

Evidence DimensionPhysical State at Standard Temperature and Pressure
Target Compound DataCrystalline Solid (Melting Point: 216-218 °C)
Comparator Or Baseline3,4-Methylenedioxyphenethylamine (Free Base) / Analogous Free Bases: Oily Liquid
Quantified DifferenceQualitatively different physical states (Solid vs. Liquid)
ConditionsStandard laboratory conditions

This directly impacts procurement decisions where ease of handling, weighing accuracy, and storage stability are critical for process reproducibility and efficiency.

Essential Precursor for Substituted Isoquinoline Scaffolds via Bischler-Napieralski Cyclization

In the synthesis of isoquinoline alkaloids, the methylenedioxy group is a critical structural feature, not an interchangeable substituent. The Bischler-Napieralski reaction requires an electron-rich aromatic ring to facilitate intramolecular cyclization. The methylenedioxy group serves as a potent electron-donating group, activating the aromatic ring for the necessary electrophilic substitution, a prerequisite for forming the dihydroisoquinoline core. Attempting this synthesis with an unsubstituted precursor like phenethylamine would lead to a different product lacking the key structural motif of many natural alkaloids.

Evidence DimensionReactivity in Bischler-Napieralski Reaction
Target Compound DataActivated aromatic ring enables intramolecular electrophilic aromatic substitution to form 6,7-methylenedioxy-3,4-dihydroisoquinoline derivatives.
Comparator Or BaselinePhenethylamine (unactivated ring): Leads to unsubstituted 3,4-dihydroisoquinoline.
Quantified DifferenceFundamentally different chemical product.
ConditionsStandard Bischler-Napieralski conditions (e.g., POCl₃, P₂O₅, reflux)

For researchers targeting specific natural products or their analogs (e.g., berberine or papaverine families), this specific precursor is required to build the correct molecular architecture.

Enables Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and β-carboline skeletons. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The use of 3,4-Methylenedioxyphenethylamine hydrochloride provides the necessary β-arylethylamine structure with the specific methylenedioxy substitution pattern found in many target alkaloid molecules. This substitution pattern is crucial for the final product's identity and biological activity, making analogs like tyramine or dopamine unsuitable for achieving the same synthetic goal.

Evidence DimensionProduct of Pictet-Spengler Reaction
Target Compound DataForms 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline derivatives.
Comparator Or BaselineDopamine: Forms 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives.
Quantified DifferenceDistinct molecular product with different chemical properties and downstream reactivity.
ConditionsAcid-catalyzed condensation with an aldehyde (e.g., formaldehyde)

This compound is the specific starting material required when the synthetic target is a tetrahydroisoquinoline alkaloid containing the methylenedioxy functional group.

Core Building Block for Natural Product Total Synthesis

This compound is the designated precursor for synthetic routes targeting isoquinoline alkaloids where the 6,7-methylenedioxy substitution is a defining structural feature. It is particularly relevant in the synthesis of precursors to alkaloids like berberine, noscapine, and hydrastine. Its use in established cyclization reactions like the Bischler-Napieralski or Pictet-Spengler ensures the correct heterocyclic core is formed early in the synthetic pathway.

Development of Novel Pharmaceutical Scaffolds

In medicinal chemistry, the methylenedioxy-substituted isoquinoline core is a privileged scaffold. Using this hydrochloride salt as a starting material provides a stable, easy-to-handle foundation for building libraries of novel compounds for drug discovery, particularly for anticancer agents. The solid form and high purity are advantageous for automated or high-throughput synthesis workflows.

Synthesis of Amide-Based Bioactive Molecules

As a primary amine, this compound serves as a key intermediate for creating various N-substituted derivatives beyond cyclized alkaloids. It can be used to synthesize specific amides, such as N-(3,4-methylenedioxyphenethyl)-2-(3-bromo-4-methoxyphenyl)acetamide, where the methylenedioxyphenethyl moiety is required for biological evaluation. The hydrochloride form ensures stability and simplifies handling during acylation reactions.

Related CAS

1484-85-1 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1653-64-1

Dates

Last modified: 08-15-2023

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